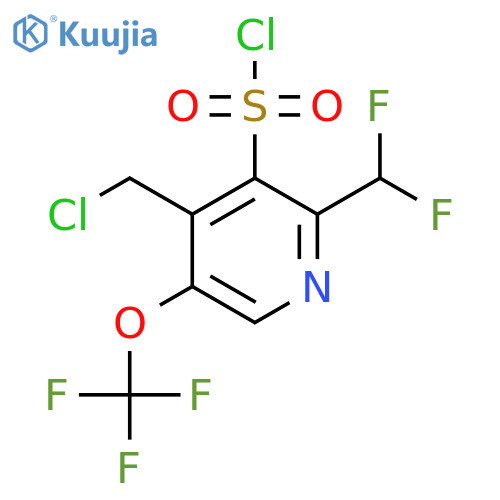

Cas no 1804928-27-5 (4-(Chloromethyl)-2-(difluoromethyl)-5-(trifluoromethoxy)pyridine-3-sulfonyl chloride)

4-(Chloromethyl)-2-(difluoromethyl)-5-(trifluoromethoxy)pyridine-3-sulfonyl chloride 化学的及び物理的性質

名前と識別子

-

- 4-(Chloromethyl)-2-(difluoromethyl)-5-(trifluoromethoxy)pyridine-3-sulfonyl chloride

-

- インチ: 1S/C8H4Cl2F5NO3S/c9-1-3-4(19-8(13,14)15)2-16-5(7(11)12)6(3)20(10,17)18/h2,7H,1H2

- InChIKey: LZKOHIOPZGYZMH-UHFFFAOYSA-N

- ほほえんだ: ClS(C1C(C(F)F)=NC=C(C=1CCl)OC(F)(F)F)(=O)=O

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 9

- 重原子数: 20

- 回転可能化学結合数: 4

- 複雑さ: 427

- 疎水性パラメータ計算基準値(XlogP): 3.1

- トポロジー分子極性表面積: 64.599

4-(Chloromethyl)-2-(difluoromethyl)-5-(trifluoromethoxy)pyridine-3-sulfonyl chloride 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A029079186-1g |

4-(Chloromethyl)-2-(difluoromethyl)-5-(trifluoromethoxy)pyridine-3-sulfonyl chloride |

1804928-27-5 | 97% | 1g |

$1,504.90 | 2022-04-01 |

4-(Chloromethyl)-2-(difluoromethyl)-5-(trifluoromethoxy)pyridine-3-sulfonyl chloride 関連文献

-

Hualin Xiong,Hongwei Yang,Guangbin Cheng New J. Chem., 2019,43, 13827-13831

-

Lydia Helena Wong,Zhenghua Su,Hanyu Yao,Yufang Li RSC Adv., 2016,6, 54049-54053

-

Sudeshna Chaudhari,Dhrubajyoti Bhattacharjya,Jong-Sung Yu RSC Adv., 2013,3, 25120-25128

-

Miao Du,Min Chen,Xiao-Gang Yang,Jiong Wen,Xi Wang,Shao-Ming Fang,Chun-Sen Liu J. Mater. Chem. A, 2014,2, 9828-9834

-

Fang Zhang,Guowei Liu,Junjie Yuan,Zhengping Wang,Tianhong Tang,Shenggui Fu,Huanian Zhang,Zhongsheng Man,Fei Xing,Xinguang Xu Nanoscale, 2020,12, 6243-6249

-

Eugenio Coronado,Maurici López-Jordà Dalton Trans., 2010,39, 4903-4910

-

Timothy J. Boyle,Mark A. Rodriguez,Todd M. Alam Dalton Trans., 2003, 4598-4603

-

9. A butterfly shaped organic heterojunction photocatalyst for effective photocatalytic CO2 reduction†Asif Hayat,Muhammad Sohail,Asma M. Alenad,Ahmad Irfan,Naghma Shaishta,Ashiq Hayat,Sunil Kumar Baburao Mane,Wasim Ullah Khan CrystEngComm, 2021,23, 4963-4974

-

Jie Yang,Yuxiang Mo,K. C. Lau,Y. Song,X. M. Qian,C. Y. Ng Phys. Chem. Chem. Phys., 2005,7, 1518-1526

4-(Chloromethyl)-2-(difluoromethyl)-5-(trifluoromethoxy)pyridine-3-sulfonyl chlorideに関する追加情報

Recent Advances in the Application of 4-(Chloromethyl)-2-(difluoromethyl)-5-(trifluoromethoxy)pyridine-3-sulfonyl chloride (CAS: 1804928-27-5) in Chemical Biology and Pharmaceutical Research

The compound 4-(Chloromethyl)-2-(difluoromethyl)-5-(trifluoromethoxy)pyridine-3-sulfonyl chloride (CAS: 1804928-27-5) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique structural features and versatile reactivity. This sulfonyl chloride derivative, characterized by its trifluoromethoxy and difluoromethyl substituents, serves as a critical intermediate in the synthesis of biologically active molecules, particularly in the development of enzyme inhibitors and receptor modulators. Recent studies have highlighted its potential in targeting various disease pathways, making it a valuable tool for medicinal chemists.

One of the key applications of this compound lies in its role as a building block for the synthesis of sulfonamide-based inhibitors. Sulfonamides are a well-established class of compounds with broad pharmacological activities, including antibacterial, antiviral, and anticancer properties. The presence of the chloromethyl group in 4-(Chloromethyl)-2-(difluoromethyl)-5-(trifluoromethoxy)pyridine-3-sulfonyl chloride allows for further functionalization, enabling the introduction of diverse pharmacophores. Recent research has demonstrated its utility in the development of inhibitors targeting carbonic anhydrases and other metalloenzymes, which are implicated in a range of pathological conditions.

In a recent study published in the Journal of Medicinal Chemistry, researchers utilized this compound to synthesize a series of novel sulfonamide derivatives with potent inhibitory activity against carbonic anhydrase IX (CAIX), a biomarker highly expressed in hypoxic tumors. The study reported that the trifluoromethoxy group significantly enhanced the binding affinity of the inhibitors to the active site of CAIX, while the difluoromethyl group contributed to improved metabolic stability. These findings underscore the importance of 4-(Chloromethyl)-2-(difluoromethyl)-5-(trifluoromethoxy)pyridine-3-sulfonyl chloride as a versatile scaffold for the design of targeted cancer therapies.

Another notable application of this compound is in the field of agrochemical research. Its structural motifs, particularly the fluorinated groups, are known to confer favorable properties such as increased lipophilicity and resistance to metabolic degradation. A recent patent application disclosed the use of this sulfonyl chloride derivative in the synthesis of novel herbicides with enhanced efficacy and reduced environmental impact. The patent highlights the compound's role in the development of next-generation agrochemicals that address the growing need for sustainable crop protection solutions.

Despite its promising applications, challenges remain in the large-scale synthesis and handling of 4-(Chloromethyl)-2-(difluoromethyl)-5-(trifluoromethoxy)pyridine-3-sulfonyl chloride due to its reactivity and sensitivity to moisture. Recent advancements in synthetic methodologies, including the use of flow chemistry and protective group strategies, have improved the efficiency and safety of its production. These innovations are expected to facilitate broader adoption of this compound in both academic and industrial settings.

In conclusion, 4-(Chloromethyl)-2-(difluoromethyl)-5-(trifluoromethoxy)pyridine-3-sulfonyl chloride (CAS: 1804928-27-5) represents a highly valuable intermediate in chemical biology and pharmaceutical research. Its unique structural features and reactivity make it a versatile tool for the development of novel therapeutic agents and agrochemicals. Ongoing research efforts are likely to uncover additional applications, further solidifying its importance in the field. Future studies should focus on optimizing its synthetic routes and exploring its potential in emerging areas such as targeted drug delivery and prodrug design.

1804928-27-5 (4-(Chloromethyl)-2-(difluoromethyl)-5-(trifluoromethoxy)pyridine-3-sulfonyl chloride) 関連製品

- 2411329-84-3(tert-butyl N-1-(2,3-dichlorophenyl)-2-(2E)-4-(dimethylamino)but-2-enamidoethylcarbamate)

- 1806585-13-6(Ethyl 2-bromo-3-(1-chloro-2-oxopropyl)phenylacetate)

- 1806333-75-4(4-Fluoro-3-phenyl-5-(trifluoromethyl)pyridine)

- 133427-07-3(Methyl Imidazo[1,2-a]pyridine-8-carboxylate)

- 155590-28-6(2-(2-methylpropanoyl)cyclohexane-1,3-dione)

- 1824393-21-6(Methyl 3-(2-chloro-5-fluorophenyl)-3-oxopropanoate)

- 1784820-63-8(Cyclopropanamine, 1-(3-bromo-5-methylphenyl)-)

- 1804873-15-1(2-(6-Bromo-2-nitropyridin-3-yl)-2-hydroxyacetic acid)

- 1303491-35-1(4-((6-methylpyridazin-3-yl)oxy)benzoic acid)

- 2137451-73-9(3-Pyridineacetic acid, 5-bromo-α-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-2-methoxy-)